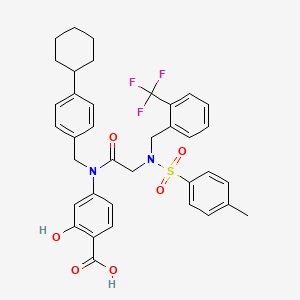

Salicylic acid derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C37H37F3N2O6S |

|---|---|

Molecular Weight |

694.8 g/mol |

IUPAC Name |

4-[(4-cyclohexylphenyl)methyl-[2-[(4-methylphenyl)sulfonyl-[[2-(trifluoromethyl)phenyl]methyl]amino]acetyl]amino]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C37H37F3N2O6S/c1-25-11-18-31(19-12-25)49(47,48)41(23-29-9-5-6-10-33(29)37(38,39)40)24-35(44)42(30-17-20-32(36(45)46)34(43)21-30)22-26-13-15-28(16-14-26)27-7-3-2-4-8-27/h5-6,9-21,27,43H,2-4,7-8,22-24H2,1H3,(H,45,46) |

InChI Key |

GFASCHAWPQEYTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2C(F)(F)F)CC(=O)N(CC3=CC=C(C=C3)C4CCCCC4)C5=CC(=C(C=C5)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Design Strategies for Salicylic Acid Derivatives

Established Synthetic Pathways for Salicylic (B10762653) Acid Derivatives

Modern Adaptations of the Kolbe-Schmitt Process

The Kolbe-Schmitt reaction, a cornerstone of industrial organic chemistry, remains a pivotal process for the synthesis of salicylic acid and its derivatives. numberanalytics.comnumberanalytics.com This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide to introduce a carboxyl group onto the aromatic ring. numberanalytics.comwikipedia.org Historically, the process was discovered by Hermann Kolbe in 1860 and later optimized by Rudolf Schmitt in 1885 for industrial viability. numberanalytics.comnumberanalytics.com

The classical Kolbe-Schmitt reaction involves heating sodium phenoxide with carbon dioxide under high pressure (100 atm) and at a temperature of 125°C. wikipedia.org The resulting product is then treated with sulfuric acid to yield salicylic acid. wikipedia.org A significant advancement was the finding that using potassium hydroxide (B78521) allows for the synthesis of 4-hydroxybenzoic acid, a precursor to parabens. wikipedia.org

Modern adaptations have focused on improving reaction conditions and yields. Research has shown that conducting the reaction in a suspension with toluene (B28343) as the solvent can lead to a salicylic acid molar yield of 92.68% under optimized conditions of 225°C and 30 bar CO2 pressure. mdpi.com The addition of phenol (B47542) to the reaction mixture has been found to be crucial in promoting the stoichiometric conversion of phenoxide to salicylic acid. mdpi.com

Further studies have explored the reaction in a homogeneous medium using dimethyl sulfoxide (B87167) (DMSO) as a solvent. mdpi.com This approach allows for the reaction to proceed at a lower temperature of 100°C and has demonstrated that basic additives can enhance the yield of hydroxybenzoic acids. mdpi.com Interestingly, in DMSO, the main product is 4-hydroxybenzoic acid, in contrast to the classical method which primarily yields 2-hydroxybenzoic acid (salicylic acid). mdpi.com

Table 1: Comparison of Kolbe-Schmitt Reaction Conditions

| Parameter | Classical Method | Suspension Method | Homogeneous Method |

| Solvent | None (gas-solid) | Toluene | DMSO |

| Temperature | 125°C wikipedia.org | 225°C mdpi.com | 100°C mdpi.com |

| Pressure | 100 atm wikipedia.org | 30 bar mdpi.com | Not specified |

| Primary Product | Salicylic Acid wikipedia.org | Salicylic Acid mdpi.com | 4-Hydroxybenzoic Acid mdpi.com |

| Reported Yield | Up to 79% mdpi.com | 92.68% mdpi.com | Up to 61.6% (with additives) mdpi.com |

Esterification and Amidation Routes for Derivatization

Salicylic acid's structure, containing both a carboxylic acid and a phenolic hydroxyl group, allows for versatile derivatization through esterification and amidation. teachnlearnchem.com

Esterification can occur at either the carboxyl or the phenolic group, depending on the reaction conditions and reagents. teachnlearnchem.com The reaction of the carboxylic acid group with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid, yields esters like methyl salicylate (B1505791). teachnlearnchem.comma.edu This reaction is an equilibrium process, and to drive it to completion, an excess of the alcohol is often used, or the water formed during the reaction is removed. ma.edu Conversely, reacting the phenolic hydroxyl group with an acid anhydride, like acetic anhydride, produces esters such as acetylsalicylic acid (aspirin). teachnlearnchem.com

Amidation of salicylic acid derivatives is a common strategy to produce a wide range of biologically active compounds. A direct approach involves the reaction of salicylic acids with amines. For instance, 4H-benzo[d] nih.govnih.govdioxin-4-one derivatives, synthesized from salicylic acids and acetylenic esters, can be readily converted to salicylamides by treatment with primary amines at room temperature. nih.gov Another method for amidation involves the use of salicylic acid methyl ester, which can be reacted with primary amines like n-octylamine or n-decylamine to form the corresponding N-alkyl salicylamides. google.com

Strategic Introduction of Halogen, Nitro, and Amino Substituents

The introduction of halogen, nitro, and amino groups onto the salicylic acid scaffold is a key strategy for modulating the physicochemical and biological properties of its derivatives.

Halogenation can significantly influence the biological activity of salicylanilides. nih.gov For example, the presence of halogen substituents on the aromatic ring of salicylanilide (B1680751) derivatives has been shown to be important for their anti-staphylococcal activity. doi.orgresearchgate.net Structure-activity relationship (SAR) studies on certain inhibitors revealed that a bromine atom can form a key halogen bonding interaction within the binding site of a target protein. nih.gov The introduction of halogens can be achieved through various synthetic methods, including direct halogenation of the salicylic acid ring.

Nitration of salicylic acid and its derivatives is another important modification. The position of the nitro group can impact the compound's properties. For instance, 4-nitrosalicylanilides have shown activity against various Staphylococcus species. researchgate.net The synthesis of nitro-derivatives can be accomplished by direct nitration of salicylic acid or its ethers. ias.ac.in The conditions of nitration can be controlled to favor the formation of specific isomers. ias.ac.in

Amino substituents are often introduced through the reduction of nitro groups. For example, substituted nitrobenzenes can be selectively reduced to the corresponding anilines using reagents like stannous chloride (SnCl2) in ethanol. nih.gov These anilines can then be used in the synthesis of salicylanilides. nih.gov

Synthesis of Salicylanilides and Related Amide Structures

Salicylanilides, a class of amides derived from salicylic acid and an aniline (B41778), are of significant interest due to their wide range of biological activities. researchgate.net The classical synthesis of salicylanilides involves the condensation of a salicylic acid derivative with an aromatic amine. researchgate.net

A common synthetic route involves the conversion of the salicylic acid to a more reactive species, such as an acid chloride, which then readily reacts with the aniline. nih.gov Thionyl chloride (SOCl2) is frequently used to generate the acid chloride. nih.gov Alternatively, dehydrating agents like phosphorus trichloride (B1173362) can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine. mdpi.com Microwave-assisted synthesis has emerged as a rapid and efficient alternative to classical heating methods, significantly reducing reaction times. mdpi.com

The synthesis can be broken down into key steps:

Preparation of the aniline component: This may involve reactions such as cross-coupling of nitrobenzenes with phenols followed by reduction of the nitro group to an amine. nih.gov

Activation of the salicylic acid: This typically involves converting the carboxylic acid to an acid chloride. nih.gov

Amide bond formation: The activated salicylic acid is then reacted with the aniline to form the salicylanilide. nih.gov

Advanced Synthetic Approaches and Catalyst Development

Asymmetric Synthesis Techniques for Chiral Derivatives

The development of asymmetric synthesis techniques has enabled the preparation of chiral salicylic acid derivatives with high enantioselectivity. These chiral molecules are of great interest in medicinal chemistry and as ligands in asymmetric catalysis. oup.com

One notable advancement is the iridium-catalyzed intramolecular asymmetric allylic etherification of salicylic acid derivatives. rsc.org Using chiral-bridged biphenyl (B1667301) phosphoramidite (B1245037) ligands, this method allows for the synthesis of novel chiral 1,4-benzoxazepinones in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). rsc.org The choice of ligand and the geometry of the alkene substrate were found to be crucial for achieving high enantioselectivity. rsc.org

Another approach involves the use of chiral catalysts for intramolecular C-H insertion reactions. oup.com For example, optically active ferrocene (B1249389) analogues of salicylic acid have been synthesized and used as chiral carboxylato ligands for rhodium(II)-catalyzed asymmetric intramolecular C-H insertion of α-diazo β-keto esters, achieving up to 42% ee. oup.com

Furthermore, organocatalysis has been employed for the asymmetric synthesis of related chiral structures. An enantioselective oxa-Michael–Henry reaction of substituted salicylaldehydes with nitroolefins, using a chiral secondary amine organocatalyst and salicylic acid as a co-catalyst, has been developed to produce 3-nitro-2H-chromenes with up to 91% ee. researchgate.net

Principles of Green Chemistry in Salicylic Acid Derivative Synthesis

Green chemistry, also known as sustainable chemistry, represents a fundamental shift in chemical process design, aiming to minimize or eliminate the use and generation of hazardous substances. abcr-mefmo.orgmdpi.com This philosophy is built upon twelve core principles, including waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, utilizing safer solvents and auxiliaries, improving energy efficiency, and employing renewable feedstocks. mdpi.comacs.org These principles are increasingly being applied to the synthesis of salicylic acid and its derivatives to create more environmentally benign and economically viable processes.

A prominent example is the synthesis of acetylsalicylic acid, one of the most widely used derivatives. The traditional synthesis method involves the use of salicylic acid, acetic anhydride, and concentrated sulfuric acid as a catalyst. abcr-mefmo.org However, concentrated sulfuric acid is a highly corrosive and strong oxidizing agent, posing significant risks to human health and the environment. abcr-mefmo.org Its use contradicts green chemistry principles due to potential harm from emissions and improper disposal. abcr-mefmo.org

In response, greener alternatives have been developed. One such method replaces sulfuric acid with 85% phosphoric acid. abcr-mefmo.orgnjit.edu Phosphoric acid is a less hazardous catalyst, making the synthesis process safer. njit.edu Research comparing the two methods shows that the green chemistry approach can produce acetylsalicylic acid with a comparable yield to the traditional method, demonstrating its efficacy as a viable and safer alternative. A study directly comparing these methods found no statistically significant difference in the mean yields, with the traditional synthesis yielding 79.8% and the green synthesis yielding 79.4%. abcr-mefmo.org

Table 1: Comparison of Traditional vs. Green Synthesis of Acetylsalicylic Acid

Another significant green chemistry strategy involves the use of renewable feedstocks. Salicylic acid itself can be synthesized from natural wintergreen oil, which is primarily composed of methyl salicylate. nih.govistanbul.edu.trresearchgate.net This method aligns with the principle of using renewable resources and can be optimized to produce high-purity salicylic acid suitable for cosmetic or pharmaceutical use. Pilot production runs using this green method have successfully produced salicylic acid with yields ranging from 91.06% to 93.92% and a purity of approximately 99%. istanbul.edu.tr This approach not only provides a sustainable pathway but has also been shown to yield a product with lower cytotoxicity compared to synthetically derived salicylic acid. nih.govresearchgate.net

Table 2: Green Synthesis of Salicylic Acid from Wintergreen Oil (Pilot Scale)

Further green methodologies include the regioselective nitration of salicylic acid using calcium nitrate (B79036) in warm acetic acid, which is a rapid, eco-friendly alternative to using nitric acid and produces useful agrochemical byproducts. imist.ma

Prodrug Design and Mutual Prodrug Strategies for Salicylic Acid Derivatives

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through a chemical or enzymatic process. cbspd.com This strategy is employed to overcome undesirable properties of a drug, such as poor solubility, instability, or significant side effects. jiwaji.eduijpcbs.com A specific and advanced application of this concept is the mutual prodrug, which consists of two pharmacologically active agents chemically linked together. ijpcbs.comajrconline.org In this design, each drug acts as a carrier (or promoiety) for the other, and they are released in vivo, often at the target site, to exert a synergistic or combined therapeutic effect. ijpcbs.comresearchgate.net

The prodrug concept has been historically significant for salicylic acid. Salicylic acid is an effective analgesic and anti-inflammatory agent, but its free carboxyl group can cause significant gastric irritation. ajrconline.org Acetylsalicylic acid (aspirin) can be considered a classic prodrug of salicylic acid; it is designed to mask the acidic group, reducing direct irritation to the gastric mucosa. jiwaji.eduajrconline.org

The mutual prodrug strategy has been extensively applied to derivatives of salicylic acid, particularly for targeted drug delivery and combination therapy.

One of the earliest clinical examples is Sulfasalazine (B1682708) . researchgate.net This compound is a mutual prodrug that links the anti-inflammatory agent 5-aminosalicylic acid (5-ASA) to the antibacterial agent sulfapyridine (B1682706) via an azo bond. cbspd.comresearchgate.net This linkage prevents the premature absorption of 5-ASA in the upper gastrointestinal tract. nih.gov Upon reaching the colon, gut bacteria cleave the azo bond through the action of azoreductase enzymes, releasing both active drugs directly at the site of inflammation, making it an effective treatment for ulcerative colitis. researchgate.net

More recent research has focused on developing novel mutual prodrugs for inflammatory bowel disease (IBD). For instance, four different mutual prodrugs of 5-aminosalicylic acid and butyrate were designed and synthesized to treat ulcerative colitis. nih.gov Butyrate is a short-chain fatty acid that also has therapeutic effects on the colon. The synthesized prodrugs (5-ASB, 5-ASDB, Ols-DB, and Ols-DBP) demonstrated significantly greater therapeutic effects in animal models compared to a simple physical mixture of 5-ASA and sodium butyrate, highlighting the advantage of the mutual prodrug approach for targeted co-delivery. nih.gov

This strategy has also been applied to other therapeutic areas. To combat tuberculosis and reduce the side effects of potent drugs, mutual prodrugs of p-amino salicylic acid (PAS) have been synthesized with other antitubercular agents like isoniazid (INH) and ethambutol (EB) . semanticscholar.org The goal of these conjugates (named PI for PAS-INH and PE for PAS-EB) was to reduce the gastrointestinal toxicity of PAS and prevent the rapid metabolism of INH. In vivo studies confirmed that these mutual prodrugs could eliminate problems of fast metabolism and local irritation while potentially reducing the required therapeutic dose. semanticscholar.org

Another example involves creating mutual prodrugs from clopidogrel analogues and salicylic acid to combine anti-platelet and antithrombotic activities. ejbps.com These synthesized compounds were found to exhibit better activity compared to the standard drugs administered alone or in combination, showcasing the potential for synergistic effects. ejbps.com

Table 3: Examples of Mutual Prodrugs of Salicylic Acid Derivatives

Structure Activity Relationship Sar Studies and Computational Chemistry of Salicylic Acid Derivatives

Fundamental Principles Governing Salicylate (B1505791) Biological Activity

The biological response of salicylic (B10762653) acid derivatives is intricately linked to their molecular architecture, particularly the presence and positioning of key functional groups and substituents on the aromatic ring.

Role of Carboxyl and Phenolic Hydroxyl Groups in Biological Response

The carboxyl (-COOH) and phenolic hydroxyl (-OH) groups are the defining features of the salicylate scaffold and are paramount to its biological activity. The salicylate anion is considered the active form of these compounds. pharmacy180.com The acidity of the carboxylic acid group is a significant factor, as its reduction, for instance by conversion to an amide (salicylamide), can lead to a loss of anti-inflammatory properties while retaining analgesic effects. pharmacy180.com

Both the carboxyl and phenolic hydroxyl groups are often involved in binding to biological targets. rsc.org However, modifications to these groups can drastically alter a derivative's potency and toxicity. pharmacy180.com For example, the relative positioning of these two groups is critical; moving the hydroxyl group to the meta or para position relative to the carboxyl group eliminates the compound's activity. pharmacy180.com This highlights the importance of the ortho-hydroxybenzoic acid arrangement for biological efficacy. Studies have also shown that the phenolic hydroxyl group can contribute to the sensation produced when applied to the skin. miracosta.edu

Influence of Aromatic Ring Substitutions on Biological Activity (e.g., Halogens, Phenyl, Nitro Groups)

The introduction of various substituents onto the aromatic ring of salicylic acid can significantly modulate its pharmacological profile.

Halogenation: The addition of halogen atoms to the aromatic ring has been shown to enhance both the potency and toxicity of salicylic acid derivatives. pharmacy180.com For instance, the substitution of a chlorine atom at the 5-position can increase the ability of salicylic acid to inhibit NFκB, a key regulator of inflammation. nih.gov A study on the antimycobacterial activity of salicylic acid derivatives found that m-chlorosalicylic acid exhibited the lowest minimum inhibitory concentration among the tested compounds. nih.gov

Phenyl Group Substitution: The introduction of a phenyl group at the 5-position of the salicylic acid ring has been found to increase its anti-inflammatory activity. nih.gov This effect can be further enhanced by adding electron-withdrawing groups to this appended phenyl ring. nih.gov

Alkoxy and Alkyl Groups: The length of an ester chain can affect a derivative's solubility and duration of action. blogspot.com For example, increasing the length of the alkyl chain in the acyl group of certain derivatives tends to decrease their analgesic potency. unair.ac.id Conversely, in a series of 2-alkoxy substituted salicylanilides, a decrease in activity was observed with increasing lipophilicity and substituent bulkiness. mdpi.com

Other Substitutions: The amidation of the carboxylic group has been shown to increase the ability of salicylic acid to suppress the expression of NFκB-dependent genes. nih.gov Furthermore, the simultaneous amidation and chlorination at the 5-position conferred an additive NFκB inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Application of Quantum Chemical Calculations in QSAR

Quantum chemical calculations are instrumental in deriving the molecular descriptors used in QSAR models. These calculations can provide insights into the electronic properties of molecules, which are often crucial for their biological function. nih.gov For instance, ab initio quantum chemical methods have been used to analyze structure-activity relationships in nonsteroidal anti-inflammatory drugs (NSAIDs), revealing a correlation between the potency of active compounds and the orbital energy of the highest occupied molecular orbital (HOMO). nih.gov This suggests that charge transfer may be an important factor in their interaction with biological targets. nih.gov Density functional theory (DFT) has also been employed to analyze the electronic structure of active and inactive compounds to support 3D-QSAR predictions. nih.gov

Correlation of Molecular Descriptors with Observed Biological Activity

QSAR studies on salicylic acid derivatives have successfully correlated various molecular descriptors with their biological activities. For example, a QSAR study on the anti-inflammatory activity of substituted salicylic acids found that electronic and partitioning effects of substituents are important factors. nih.gov A statistically significant relationship was established using these substituent constants, explaining a large portion of the variance in activity. nih.gov

In another study focusing on acyl salicylic acid derivatives as COX-1 inhibitors, a QSAR model predicted that hydrophobicity (LogP) and molecular energy (Etotal) contributed to their pain-inhibitory action. fip.orgfip.org The model indicated that an increase in total molecular energy, suggesting lower stability and higher reactivity, could enhance activity. fip.org Similarly, a QSAR model for α-glucosidase inhibitors based on salicylic acid derivatives was developed to predict their activities. researchgate.net

The following table summarizes the findings of a QSAR study on acyl salicylic acid derivatives, highlighting the correlation between physicochemical properties and biological activity.

| Compound | Molecular Weight (MW) | pD2 | Log P | pKa | Molar Refractivity (MR) | Topological Polar Surface Area (tPSA) | Etotal | Drug-likeness | Drug score |

| AcS1 | 212.2 | 0.85 | 2.5 | 3.5 | 58.2 | 49.3 | -76.5 | 0.8 | 0.6 |

| AcS2 | 226.2 | 0.79 | 3 | 3.5 | 62.8 | 49.3 | -79.4 | 0.8 | 0.6 |

| AcS5 | 246.7 | 0.72 | 3.2 | 3.5 | 62.9 | 49.3 | -149.2 | 0.8 | 0.6 |

| AcS7 | 281.1 | 0.65 | 4 | 3.5 | 72.1 | 49.3 | -221.9 | 0.7 | 0.5 |

| AcS8 | 281.1 | 0.68 | 4 | 3.5 | 72.1 | 49.3 | -221.9 | 0.7 | 0.5 |

| Aspirin (B1665792) | 180.2 | 0.41 | 1.2 | 3.5 | 41.2 | 63.6 | -62.3 | 0.6 | 0.5 |

Table based on data from a QSAR study on acyl salicylic acid derivatives. fip.org

Molecular Docking and In Silico Screening Methodologies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target.

Screening for Novel Inhibitors: Molecular docking has been successfully employed to screen salicylic acid derivatives for their inhibitory potential against various enzymes. For instance, a series of acyl salicylic acid derivatives were docked into the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. unair.ac.id The results showed that most of the tested compounds had a higher binding affinity for COX-2 than a known inhibitor, and the compound with the highest analgesic activity in vivo also showed the most potent binding in silico. unair.ac.id

Identifying Multitarget Anticancer Agents: In another study, salicylic acid derivatives, both with and without an amino acid linkage, were screened against multiple cancer-related receptors using in silico docking. scientific.net The derivatives with an amino acid linkage, such as salicylic acid-curcumin, showed promising binding affinities towards several targets, including MMP9, EGFR, and ADP Ribose Polymerase, suggesting their potential as multitarget anticancer agents. scientific.net

Elucidating Binding Modes: Molecular docking not only predicts binding affinity but also provides detailed information about the interactions between the ligand and the receptor. For example, docking studies of salicylic acid derivatives with the Ebola virus protein VP35 revealed significantly stronger binding affinities compared to other viral proteins. nih.gov These studies can identify key amino acid residues involved in the binding, which is crucial for understanding the mechanism of action and for designing more effective inhibitors.

The following table presents the docking results of selected salicylic acid derivatives against various protein targets.

| Derivative | Target Protein | Binding Affinity (kcal/mol) |

| Salicylic acid-curcumin | MMP9 | -9.6 |

| Salicylic acid-curcumin | EGFR | -9.0 |

| Salicylic acid-curcumin | ADP Ribose Polymerase | -11.2 |

| Salicylic acid-benzyl alcohol | MMP9 | -9.6 |

| Salicylic acid-benzyl alcohol | EGFR | -7.6 |

| Salicylic acid-benzyl alcohol | ADP Ribose Polymerase | -9.0 |

| Salicylic acid-eugenol | MMP9 | -8.9 |

| Salicylic acid-eugenol | EGFR | -7.9 |

| Salicylic acid-eugenol | ADP Ribose Polymerase | -9.4 |

| AcS7 | COX-1 | -5.32 |

| Aspirin | COX-1 | -4.33 |

Table compiled from data on multitarget anticancer compounds and COX-1 inhibitors. fip.orgscientific.net

Analysis of Ligand-Protein Interactions for Salicylic Acid Derivatives

Computational docking and molecular dynamics simulations are pivotal in elucidating the binding mechanisms of salicylic acid derivatives with their protein targets. These studies reveal the specific amino acid residues and types of interactions that govern the affinity and selectivity of these compounds.

Studies on acyl-salicylic acid derivatives as cyclooxygenase (COX) inhibitors have shown that these compounds can achieve higher binding affinities than aspirin. fip.org Molecular docking of fourteen acyl-salicylic acid derivatives into the COX-1 enzyme (PDB ID: 1PTH) revealed that nearly all derivatives exhibited a lower S-score (higher affinity) than aspirin. fip.orgfip.org For instance, compound AcS7 showed the highest affinity with an S-score of -5.32 kcal/mol, compared to -4.33 kcal/mol for aspirin. fip.org The acylation of the hydroxyl group on the parent salicylic acid was found to enhance binding interactions. fip.org While the number of hydrogen bonds varied, all compounds interacted with the same types of amino acids as aspirin, suggesting a similar binding mode within COX-1. fip.org Similarly, in studies targeting COX-2 (PDB ID: 5IKQ), acyl-salicylic acid derivatives demonstrated higher binding affinity than the reference inhibitor meclofenamic acid. unair.ac.id The derivatives typically form two hydrogen bonds with the COX-2 protein via the hydroxyl group's hydrogen atom. unair.ac.id Notably, derivatives BS3 and BS12, which contain a tert-butyl group, were able to interact with more amino acids, resulting in lower docking energies and the highest binding affinity for BS3. unair.ac.id

The inhibitory potential of salicylic acid derivatives has also been explored against viral proteins. An in silico analysis of six derivatives, including aspirin and diflunisal, against three Ebola virus proteins (VP24, VP35, and VP40) found that the compounds had significantly stronger binding affinities for the VP35 receptor. nih.gov The derivatives targeting VP35 showed superior binding energy and ligand efficiency. nih.gov

In the context of antimalarial drug discovery, salicylic acid derivatives were identified as inhibitors of Plasmodium falciparum threonyl tRNA-synthetase (PfThrRS). plos.org Since a crystal structure for PfThrRS was unavailable, homology models were created using bacterial ThrRS structures as templates. plos.orgnih.gov Molecular docking simulations revealed that the salicylic acid scaffold could effectively bind within the enzyme's active site. nih.gov

Furthermore, the interaction of salicylic acid and its derivatives has been studied with other proteins. Molecular docking simulations showed that salicylic acid binds near the Trp-213 residue in bovine serum albumin (BSA). researchgate.net In plants, salicylic acid has been shown to bind to the A1 isomer of chloroplastic glyceraldehyde 3-phosphate dehydrogenase (GAPA1) from Arabidopsis thaliana. mdpi.com Molecular docking identified a surface cavity around Asn35 as the efficient binding pocket, with both Asn35 and Arg81 being crucial for the interaction. mdpi.com Research into STAT3 inhibitors also highlighted the importance of the salicylic acid moiety. Replacing a glycine (B1666218) linker with an alanine (B10760859) linker in a salicylic acid-based derivative ((R)-1a) improved STAT3 inhibitory activity, with an IC50 of 3.0 μM compared to the parent compound's 6.8 μM. nih.govacs.org

Table 1: Summary of Ligand-Protein Interactions for Selected Salicylic Acid Derivatives

| Derivative/Compound | Protein Target | Key Findings/Interactions | Docking Score / Affinity | Reference |

|---|---|---|---|---|

| AcS7 (Acyl-salicylic acid derivative) | COX-1 | Demonstrated the highest binding affinity among 14 tested derivatives. Binds in a mode similar to aspirin. | S-score = -5.32 kcal/mol | fip.orgfip.org |

| BS3 (O-(4-tert-butylbenzoyl)-salicylic acid analog) | COX-2 | The tert-butyl group allows interaction with more amino acids, leading to the highest binding affinity. | Lowest docking energy among tested acyl-salicylates. | unair.ac.id |

| Various Derivatives (Aspirin, Diflunisal, etc.) | Ebola Virus Protein VP35 | Showed superior binding energy, glide energy, and ligand efficiency compared to other Ebola proteins (VP24, VP40). | Significantly stronger binding affinities to VP35. | nih.gov |

| Salicylic Acid | Glyceraldehyde 3-phosphate dehydrogenase (GAPA1) | Binds in a surface cavity near Asn35. Asn35 and Arg81 are critical for binding. | KD of 16.7 nM | mdpi.com |

| (R)-1a (Salicylic acid-based STAT3 inhibitor) | STAT3 | Replacement of a Gly-linker with an Ala-linker improved inhibitory activity compared to the parent compound. | IC50 = 3.0 µM | nih.govacs.org |

Computational Identification of Novel Scaffolds and Lead Optimization Strategies

Computational chemistry provides powerful tools for the de novo design and optimization of salicylic acid derivatives, enabling the identification of novel scaffolds and guiding the refinement of lead compounds. researchgate.net High-throughput virtual screening (HTVS), quantitative structure-activity relationship (QSAR) studies, and fragment-based design are key strategies employed in this process.

A notable example is the identification of salicylic acid derivatives as inhibitors of malarial PfThrRS. plos.org Through HTVS of a large compound library against a homology model of the enzyme, researchers identified nine structurally diverse low-micromolar inhibitors. plos.org The salicylic acid-based compound MolPort-000-644-251 was selected as a lead for optimization due to its high ligand efficiency, structural simplicity, and synthetic accessibility. plos.orgnih.gov The optimization strategy involved testing commercially available analogues with modifications in three key regions: the phenol (B47542) and carboxylic acid groups (to explore zinc-binding), the sulfonamide group (to optimize interactions with Arg651), and the aniline (B41778) group (to explore the adenosine (B11128) binding sub-site). plos.orgnih.gov

Fragment-based drug discovery has also been successfully applied. In an effort to overcome weed resistance to herbicides, a series of novel 2-benzoyloxy-6-pyrimidinyl salicylic acid derivatives were designed to inhibit acetohydroxyacid synthase (AHAS). nih.gov This computational design led to the synthesis of compounds with potent inhibitory activity against both wild-type and resistant P197L mutant AHAS, with compound 11m showing particular promise as a potential anti-resistant herbicide. nih.gov

QSAR studies are instrumental in correlating the physicochemical properties of derivatives with their biological activity, thereby guiding lead optimization. fip.orgresearchgate.net In the design of acyl salicylic acid derivatives as COX-1 inhibitors, a QSAR-Hansch model predicted that hydrophobicity (LogP) and total molecular energy (Etotal) were key contributors to their inhibitory action. fip.org This suggests that derivatives with optimal hydrophobicity and high molecular energy would likely be potent COX-1 inhibitors. fip.orgresearchgate.net Based on these computational predictions, five compounds (AcS1, AcS2, AcS5, AcS7, and AcS8) were recommended as drug candidates for further development. fip.orgresearchgate.net

Lead optimization was also central to the development of selective SIRT5 inhibitors. nih.gov A 2-hydroxybenzoic acid derivative, compound 11, was identified as a novel and selective SIRT5 inhibitor through a thermal shift screening assay. nih.gov Structure-activity relationship studies confirmed that the carboxylic acid and adjacent hydroxyl group were essential for activity. nih.gov Subsequent lead optimization efforts resulted in compound 43, which exhibited a 10-fold improvement in potency, highlighting the value of this new chemical scaffold for developing selective SIRT5 inhibitors. nih.gov These examples underscore the critical role of computational methods in transforming initial hits into optimized lead candidates. nih.govderpharmachemica.com

Table 2: Examples of Computational Lead Identification and Optimization Strategies

| Target | Strategy | Initial Hit / Scaffold | Optimization Approach | Outcome | Reference |

|---|---|---|---|---|---|

| PfThrRS (Malaria) | High-Throughput Virtual Screening (HTVS) | MolPort-000-644-251 (Salicylic acid-based) | Tested 83 analogues with modifications to the phenol/acid, sulfonamide, and aniline regions. | Provided novel scaffolds for ThrRS inhibitors. | plos.orgnih.gov |

| COX-1 | QSAR & Molecular Docking | Acyl-salicylic acid derivatives | QSAR model identified hydrophobicity (LogP) and molecular energy (Etotal) as key for activity. | Identified five derivatives (AcS1, AcS2, AcS5, AcS7, AcS8) as promising candidates. | fip.orgresearchgate.net |

| SIRT5 | Medium-throughput screening & Lead Optimization | Compound 11 (2-hydroxybenzoic acid) | Systematic modification based on initial SAR, which showed the carboxyl and hydroxyl groups were essential. | Developed compound 43 with 10-fold improved potency. | nih.gov |

| AHAS (Herbicide Resistance) | Fragment-Based Drug Discovery | Pyrimidinyl salicylic acid | Designed novel 2-benzoyloxy-6-pyrimidinyl salicylic acid derivatives. | Compound 11m showed excellent inhibition of both wild-type and resistant AHAS. | nih.gov |

Molecular Mechanisms of Action of Salicylic Acid Derivatives in Vitro and Preclinical Cellular Models

Modulation of Enzymatic Activities

The biological effects of Salicylic (B10762653) acid derivative 1 are largely attributed to its ability to interact with and modulate the activity of several key enzymes. These interactions are central to its therapeutic and physiological actions.

Cyclooxygenase (COX) Inhibition Mechanisms (COX-1, COX-2)

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. fip.orgunair.ac.id These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. fip.orgfrontiersin.org

Salicylic acid itself can modulate the enzymatic activity of COX-1 to reduce the formation of pro-inflammatory prostaglandins. wikipedia.org The mechanism is believed to involve competitive inhibition of prostaglandin (B15479496) formation. wikipedia.org While aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX by acetylating a serine residue in the active site, non-acetylated salicylates are significantly less potent inhibitors of COX in vitro. unair.ac.id This lower potency may contribute to a reduced risk of gastrointestinal side effects and a lesser impact on platelet function. unair.ac.id

Studies on various acyl-salicylic acid derivatives have been conducted to explore their potential as COX inhibitors. For instance, in silico molecular docking studies have been used to investigate the interactions of these derivatives with the COX-2 active site. unair.ac.id Research has shown that certain metabolites of salicylic acid may contribute to its pharmacological action by inhibiting COX-2-dependent prostaglandin E2 (PGE2) formation at inflammatory sites. unair.ac.id Furthermore, the design of novel acyl salicylic acid derivatives aims to achieve potent COX-1 inhibition. fip.org

Table 1: Investigated Salicylic Acid Derivatives and their COX Inhibition Profile

| Compound/Derivative | Target Enzyme(s) | Key Findings |

| Salicylic Acid | COX-1 | Modulates enzymatic activity to decrease pro-inflammatory prostaglandin formation. wikipedia.org |

| Acetylsalicylic Acid (Aspirin) | COX-1, COX-2 | Irreversibly inhibits COX through acetylation. fip.org |

| Non-acetylated Salicylates | COX | Much less potent inhibitors of COX in vitro compared to aspirin. unair.ac.id |

| Acyl-Salicylic Acid Derivatives | COX-2 | In silico studies show interaction with the COX-2 active site. unair.ac.id |

| Benzoylsalicylic acid and its derivatives | COX-1 | Designed and evaluated as potential COX-1 inhibitors. fip.org |

Inhibition of IkappaB Kinase (IKKβ) Activity

Beyond COX inhibition, salicylic acid and its derivatives have been shown to modulate inflammatory responses by targeting the NF-κB signaling pathway. frontiersin.org A key regulatory step in this pathway is the activation of the IκB kinase (IKK) complex, particularly the IKKβ subunit. IKKβ phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB.

High concentrations of aspirin or salicylic acid are proposed to inhibit the activity of IKKβ. frontiersin.org This inhibition prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes. However, the levels of aspirin or salicylic acid required to achieve significant IKKβ inhibition are often high and may be associated with toxic side effects in humans. frontiersin.org

Threonyl-tRNA Synthetase (ThrRS) Inhibition

Recent research has uncovered novel targets for salicylic acid derivatives beyond the traditional inflammatory pathways. One such target is threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis. The specific mechanisms and the implications of this inhibition are currently under investigation.

Beta-Lactamase Inhibition

In the context of infectious diseases, salicylic acid derivatives are being explored for their potential to inhibit bacterial enzymes. Beta-lactamases are a major cause of bacterial resistance to beta-lactam antibiotics. The ability of certain salicylic acid derivatives to inhibit these enzymes could represent a strategy to overcome antibiotic resistance.

Cyclin-Dependent Kinase (CDK) Inhibition

Emerging evidence suggests that salicylic acid and its derivatives may play a role in cancer chemoprevention through the inhibition of cyclin-dependent kinases (CDKs). nih.gov CDKs are crucial for the regulation of the cell cycle, and their dysregulation is a hallmark of cancer. spandidos-publications.com

In vitro kinase assays have demonstrated that certain dihydroxybenzoic acid (DHBA) metabolites and derivatives of salicylic acid can inhibit the enzymatic activity of CDK1. nih.govspandidos-publications.com For example, 2,3-DHBA and 2,6-DHBA have shown inhibitory effects on CDK1 activity, with IC50 values of 386 µM and 365 µM, respectively. spandidos-publications.com Notably, aspirin and salicylic acid themselves did not inhibit CDK1 or CDK2 activity in these assays. nih.gov Further studies have shown that 2,3-DHBA and 2,6-DHBA also inhibit CDK6 activity but not CDK2 or CDK4. spandidos-publications.com A trihydroxy derivative, 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), was found to be a potent inhibitor of CDK1, 2, 4, and 6. spandidos-publications.com

Molecular docking studies suggest that these active derivatives can interact with the CDK1 protein. spandidos-publications.com This interaction appears to prevent aspirin-mediated acetylation of CDK1, providing further support for a direct binding mechanism. spandidos-publications.com These findings suggest that the chemopreventive effects of aspirin against certain cancers might be, in part, mediated by its metabolites and their ability to inhibit CDKs. spandidos-publications.com

Table 2: Inhibition of CDK1 by Salicylic Acid Metabolites and Derivatives

| Compound | IC50 for CDK1 Inhibition |

| 2,3-dihydroxybenzoic acid (2,3-DHBA) | 386 µM spandidos-publications.com |

| 2,6-dihydroxybenzoic acid (2,6-DHBA) | 365 µM spandidos-publications.com |

| 2,4-dihydroxybenzoic acid (2,4-DHBA) | Less potent than 2,3-DHBA and 2,6-DHBA spandidos-publications.com |

| 2,5-dihydroxybenzoic acid (2,5-DHBA) | Less potent than 2,3-DHBA and 2,6-DHBA spandidos-publications.com |

| 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) | Highly effective inhibitor spandidos-publications.com |

| Salicylic Acid | No inhibition observed nih.gov |

| Aspirin | No inhibition observed nih.gov |

Inhibition of Plant Catalases and Hydrogen Peroxide (H2O2) Modulation

In the realm of plant biology, salicylic acid is a well-established phytohormone involved in plant defense responses, including systemic acquired resistance. wikipedia.org Its mechanisms of action in plants are multifaceted and involve the modulation of various enzymes and signaling molecules.

One area of investigation is the interaction of salicylic acid and its derivatives with plant catalases and the subsequent modulation of hydrogen peroxide (H2O2) levels. Catalases are enzymes that decompose H2O2, a reactive oxygen species that plays a dual role in plants as both a signaling molecule in defense and a toxic byproduct of metabolism. By inhibiting catalase activity, salicylic acid can lead to an accumulation of H2O2, which can then act as a signal to induce the expression of pathogenesis-related proteins and other defense mechanisms. wikipedia.org

Direct Interaction with Specific Molecular Targets

Salicylic acid (SA) and its derivatives exert their diverse biological effects through direct binding to a variety of cellular proteins. This interaction can alter the protein's function, leading to downstream changes in cellular signaling and physiological responses.

Binding to Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifunctional enzyme, classically known for its role in glycolysis. However, it also participates in various non-glycolytic processes, including the regulation of cell death. plos.orgnih.gov Salicylic acid and its derivatives have been identified as ligands for both human and plant GAPDH. plos.orgnih.gov

High-throughput screening methods have successfully identified GAPDH as a salicylic acid-binding protein (SABP) in both plants (Arabidopsis thaliana) and humans. plos.orgnih.gov The interaction between SA and GAPDH has been shown to have significant functional consequences. For instance, the binding of SA to human GAPDH (HsGAPDH) can suppress its translocation to the nucleus, a critical step in certain cell death pathways. plos.orgnih.gov This inhibitory effect on nuclear translocation has been observed in the context of cell death induced by DNA alkylating agents. plos.org

In Arabidopsis thaliana, the A1 isomer of chloroplastic GAPDH (GAPA1) binds to salicylic acid with high affinity. nih.govmdpi.com In vitro studies have demonstrated that this binding can inhibit the enzymatic activity of GAPA1. nih.gov Through a combination of in silico molecular docking and in vitro binding assays, a specific surface cavity around the amino acid residue Asn35 has been identified as the binding site for SA on GAPA1. mdpi.comdntb.gov.ua The residues Asn35 and Arg81 are crucial for this interaction. mdpi.comdntb.gov.ua Interestingly, this binding site is the same one that accommodates the adenine (B156593) part of the cofactor NAD(P). mdpi.comdntb.gov.ua

The binding affinity of various salicylic acid derivatives to GAPDH has been investigated using techniques such as surface plasmon resonance (SPR). These studies often utilize an aminoethyl derivative of SA, 3-aminoethyl salicylic acid (3-AESA), immobilized on a sensor surface to detect binding in real-time. mdpi.com

Table 1: Research Findings on Salicylic Acid Derivative Interaction with GAPDH

| Compound/Derivative | Target Protein | Key Findings | References |

|---|---|---|---|

| Salicylic Acid (SA) | Human GAPDH (HsGAPDH) | Binds to HsGAPDH, suppresses its nuclear translocation, and inhibits cell death. | plos.orgnih.govresearchgate.net |

| Salicylic Acid (SA) | Arabidopsis thaliana GAPA1 | Binds with a high affinity (KD of 16.7 nM) and inhibits its enzymatic activity in vitro. | nih.govmdpi.comdntb.gov.ua |

| 3-Aminoethyl salicylic acid (3-AESA) | Arabidopsis thaliana GAPA1 | Used as a bait in SPR to demonstrate the binding of GAPA1 in a concentration-dependent manner. | mdpi.com |

Interaction with High Mobility Group Box 1 (HMGB1)

High Mobility Group Box 1 (HMGB1) is a non-histone nuclear protein that, when released into the extracellular space, functions as a damage-associated molecular pattern (DAMP) to trigger inflammatory responses. nih.govfrontiersin.org Salicylic acid and its derivatives have been identified as direct binders of HMGB1, modulating its pro-inflammatory functions. nih.govnih.gov

Affinity chromatography using HeLa cell extracts led to the identification of HMGB1 as a novel SA-binding protein. nih.gov Subsequent nuclear magnetic resonance (NMR) spectroscopy and mutational analysis confirmed that SA binds to the HMG-box domains of HMGB1. nih.gov This binding has been shown to suppress both the chemoattractant activity of the fully reduced form of HMGB1 and the induction of pro-inflammatory cytokine genes and cyclooxygenase 2 (COX-2) by the disulfide-bonded form of HMGB1. nih.gov

The discovery that SA can inhibit the synthesis of COX-2 by targeting HMGB1 provides an alternative mechanism for its anti-inflammatory effects, distinct from the direct inhibition of COX enzyme activity. frontiersin.org Natural and synthetic derivatives of salicylic acid have been identified that exhibit greater potency in inhibiting HMGB1's pro-inflammatory activities, suggesting potential for the development of more effective anti-inflammatory agents. nih.gov

Table 2: Research Findings on Salicylic Acid Derivative Interaction with HMGB1

| Compound/Derivative | Target Protein | Key Findings | References |

|---|---|---|---|

| Salicylic Acid (SA) | Human HMGB1 | Binds to HMG-box domains, suppressing chemoattractant activity and pro-inflammatory gene expression. | nih.govfrontiersin.orgnih.gov |

| Acetyl 3-aminoethyl SA | Human HMGB1 | Binds to the same site as SA but with higher affinity. | frontiersin.org |

Nonexpressor of Pathogenesis-Related Genes 1 (NPR1) Modulation in Plant Immunity

In the realm of plant biology, the Nonexpressor of Pathogenesis-Related Genes 1 (NPR1) is a master regulator of systemic acquired resistance (SAR), a broad-spectrum, long-lasting defense response against pathogens. frontiersin.orgfrontiersin.org NPR1 and its paralogs, NPR3 and NPR4, have been confirmed as bona fide salicylic acid receptors. frontiersin.orgnih.gov

NPR1 functions as a transcriptional co-activator. nih.gov In the absence of a pathogen threat, NPR1 exists as an oligomer in the cytoplasm. Following pathogen infection, the levels of salicylic acid rise, leading to a change in the cellular redox state. This, in turn, causes the reduction of NPR1 oligomers into monomers. frontiersin.org These monomers can then translocate to the nucleus, where they interact with transcription factors to induce the expression of a large number of defense-related genes, including the Pathogenesis-Related (PR) genes, which are hallmarks of SAR. frontiersin.orgfrontiersin.org

While NPR1 is a positive regulator of SAR, its paralogs NPR3 and NPR4 act as negative regulators. frontiersin.orgbiorxiv.org The differential binding of salicylic acid to NPR1, NPR3, and NPR4 allows for a fine-tuning of the defense response. researchgate.net The interaction between SA and these proteins is crucial for mediating the cross-talk between different defense signaling pathways. frontiersin.org

Table 3: Research Findings on Salicylic Acid Derivative Interaction with NPR1

| Compound/Derivative | Target Protein | Key Findings | References |

|---|---|---|---|

| Salicylic Acid (SA) | Arabidopsis NPR1, NPR3, NPR4 | Binds to these proteins, which act as SA receptors to regulate plant defense responses. | frontiersin.orgnih.govresearchgate.net |

| 3,5-dichloroanthranilic acid | Arabidopsis NPR3 | NPR3 is considerably more sensitive to this synthetic analog than to SA. | biorxiv.org |

Influence on Cellular Signaling Pathways

Beyond direct protein binding, salicylic acid and its derivatives exert significant influence by modulating key intracellular signaling cascades. These pathways are central to the regulation of inflammation, cell proliferation, and immune responses.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating genes involved in immunity and inflammation. nih.govnumberanalytics.com Salicylic acid and its derivatives are known to inhibit the NF-κB signaling pathway. nih.govvt.edu

One of the primary mechanisms of this inhibition involves the IκB kinase (IKK) complex. nih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins called IκBs. nih.gov Pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκB proteins, targeting them for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. nih.gov Salicylic acid and aspirin have been shown to inhibit the activity of IKKβ, a catalytic subunit of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in its inactive state. nih.gov

Furthermore, some salicylic acid analogues, such as methyl salicylate (B1505791) 2-O-β-d-lactoside (DL0309), have demonstrated anti-inflammatory effects by suppressing the activation of the NF-κB pathway in lipopolysaccharide (LPS)-treated macrophage cells. acs.org This compound was found to inhibit the phosphorylation of IKK-β and the degradation of IκB-α, ultimately reducing the nuclear translocation and DNA binding activity of NF-κB. acs.org

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (p38, ERK, JNK)

The mitogen-activated protein kinase (MAPK) pathways are a set of three major signaling cascades—p38, extracellular-signal regulated kinases (ERK), and c-Jun N-terminal kinase (JNK)—that are crucial for regulating cellular processes like inflammation, proliferation, differentiation, and apoptosis. nih.govasm.org Salicylic acid and its derivatives can modulate the activity of these pathways.

Studies have shown that salicylic acid can rapidly and persistently activate the p38 MAP kinase. nih.gov The activation of p38 MAP kinase appears to play a role in the inhibition of tumor necrosis factor (TNF)-induced NF-κB activation. nih.gov

Other salicylic acid derivatives have also been shown to influence MAPK signaling. For example, 6-pentadecyl salicylic acid, an anacardic acid, induces the phosphorylation of ERK1/2, JNK, and p38 kinases in macrophages, leading to their activation. nih.gov Similarly, gentisic acid, another derivative, has been found to promote the proliferation of keratinocytes by increasing the phosphorylation of ERK1/2. medsci.org This highlights the ability of different salicylic acid derivatives to differentially modulate MAPK signaling components, leading to varied cellular outcomes.

Table 4: Research Findings on Salicylic Acid Derivative Modulation of MAPK Pathways

| Compound/Derivative | Target Pathway/Kinase | Key Findings | References |

|---|---|---|---|

| Salicylic Acid (SA) | p38 MAP Kinase | Rapidly and persistently activates p38, which is linked to the inhibition of NF-κB activation. | nih.gov |

| 6-pentadecyl salicylic acid | ERK1/2, JNK, p38 | Induces phosphorylation and activation in macrophages. | nih.gov |

Plant Defense Signaling Pathways, including Systemic Acquired Resistance (SAR)

Salicylic acid derivative 1, known chemically as Acetylsalicylic acid, is a recognized elicitor of plant defense mechanisms. usp.br Its activity is primarily mediated through its conversion to salicylic acid (SA), a critical phytohormone that governs plant immunity. researchgate.net Early research demonstrated that the application of Acetylsalicylic acid to tobacco leaves could induce resistance against the tobacco mosaic virus (TMV), a response accompanied by the accumulation of Pathogenesis-Related (PR) proteins. usp.br This induction is a key component of a broader defense strategy known as Systemic Acquired Resistance (SAR). nih.gov

SAR is a long-distance signaling mechanism within the plant that provides long-lasting, broad-spectrum resistance against a wide range of secondary pathogens following an initial localized infection. nih.govapsnet.org The establishment of SAR is fundamentally dependent on the action of SA. nih.govpnas.org Following pathogen recognition, SA levels increase not only at the site of infection but also in distal, uninfected tissues, preparing the entire plant for subsequent attacks. pnas.org

The signaling cascade initiated by SA is complex and involves several key regulatory proteins. bohrium.com A central player in this pathway is the NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1 (NPR1) protein, which is indispensable for SAR. nih.govbohrium.com In a resting state, when SA levels are low, NPR1 exists as an oligomer (a complex of multiple protein subunits) held together by intermolecular disulfide bonds and is retained in the cytoplasm. frontiersin.org The accumulation of SA upon pathogen challenge triggers a change in the cell's redox potential, leading to the reduction of these bonds and the release of NPR1 monomers. frontiersin.org These monomers then translocate into the nucleus. bohrium.comfrontiersin.org

Once in the nucleus, NPR1 functions as a transcriptional coactivator, interacting with TGA (TGACG-BINDING FACTOR) transcription factors to initiate a massive reprogramming of gene expression, leading to the activation of defense genes. frontiersin.orgnih.gov Beyond the NPR1 pathway, SA can also interact with other cellular targets to amplify the defense signal. For instance, SA binds to and inhibits the enzyme CATALASE 2 (CAT2). oup.com This inhibition reduces the breakdown of hydrogen peroxide (H2O2), allowing it to accumulate and function as a crucial secondary messenger in the SAR signaling network. oup.com

Table 1: Key Proteins in the Salicylic Acid-Mediated SAR Pathway This table summarizes the primary proteins involved in the systemic acquired resistance (SAR) signaling pathway activated by salicylic acid.

| Protein/Molecule | Function in SAR Signaling | Source(s) |

|---|---|---|

| NPR1 | Central regulator of SAR. Functions as a transcriptional coactivator in the nucleus upon SA signaling. | nih.govbohrium.comfrontiersin.org |

| TGA Factors | bZIP transcription factors that interact with NPR1 in the nucleus to activate the expression of defense-related genes. | frontiersin.orgnih.govfrontiersin.org |

| CATALASE 2 (CAT2) | An SA-binding protein. Its inhibition by SA leads to the accumulation of H2O2, a secondary messenger. | oup.com |

| Hydrogen Peroxide (H2O2) | A reactive oxygen species (ROS) that acts as a secondary signaling molecule to amplify the defense response. | oup.commdpi.com |

Effects on Gene Expression and Transcriptional Reprogramming

The activation of defense pathways by this compound (via salicylic acid) culminates in a profound and extensive reprogramming of gene expression. frontiersin.orgoup.com This transcriptional overhaul is a cornerstone of the plant's immune response, redirecting cellular resources towards defense. A primary consequence of this reprogramming is the induced expression of a suite of genes known as Pathogenesis-Related (PR) genes, which are considered hallmarks of SAR activation. usp.bruu.nl Exogenous application of SA has been shown to induce multiple families of PR genes, including PR-1, PR-2, and PR-5. usp.bruu.nl In TMV-infected tobacco, SA treatment activates the same spectrum of nine PR genes that are induced during the natural development of SAR. usp.br

The molecular machinery driving this transcriptional activation is centered around the NPR1 protein. oup.com Upon a defense signal from SA, NPR1 is recruited to the chromatin of PR genes, where it forms a coactivator complex with TGA transcription factors and CBP/p300-family histone acetyltransferases (HACs). nih.govoup.com This HAC-NPR1-TGA complex initiates transcription by modifying the chromatin structure through epigenetic mechanisms. nih.gov Specifically, it promotes the acetylation of histones (proteins around which DNA is wound) at the promoters of PR genes. oup.com This histone acetylation leads to a more relaxed chromatin structure, making the DNA more accessible to the transcriptional machinery and facilitating the expression of these defense genes. oup.com Studies have documented increased levels of specific histone marks like H3Ac and H4Ac at the PR1 promoter following SA treatment, which is tightly linked to its transcriptional activation. oup.comoup.com

This transcriptional reprogramming is not limited to PR genes. RNA-sequencing analyses have revealed that within an hour of SA treatment, a large number of genes encoding both positive and negative regulators of immunity are strongly upregulated, indicating a highly dynamic and complex regulatory network. frontiersin.org Furthermore, research suggests the existence of NPR1-independent signaling pathways, as SA treatment has been observed to induce DNA damage, which contributes to potentiating plant immunity through a separate mechanism. nih.gov

Table 2: Research Findings on Gene Expression Changes Induced by Salicylic Acid This interactive table details specific genes whose expression is altered by salicylic acid treatment, based on findings from various plant studies.

| Gene(s) | Plant Species | Observed Effect of SA Treatment | Source(s) |

|---|---|---|---|

| Acidic PR proteins (PR-1a, PR-2a) | Tobacco (Nicotiana tabacum) | Enhanced expression in plants engineered to accumulate high levels of SA. | uu.nl |

| PR-1, PR-2, PR-3, PR-4, PR-5 | Tobacco (Nicotiana tabacum) | Expression induced by SA treatment, mirroring the gene activation seen during SAR. | usp.br |

| PR1, PR2 | Arabidopsis thaliana | Expression is abolished in npr1 mutants, indicating positive regulation by the SA-NPR1 pathway. | nih.gov |

| MhPR1*, *MhPR5*, *MhPR8 | Malus hupehensis | Expression was induced in leaves, stems, and roots following SA treatment. | nih.gov |

| WRKY38, WRKY62 | Arabidopsis thaliana | Expression is induced by SA, but this induction is not enhanced by the mobile signal azelaic acid, unlike PR1. | biorxiv.org |

Preclinical Biological Activity and Efficacy of Salicylic Acid Derivatives in Model Systems

Anti-inflammatory and Analgesic Activities in Animal Models

Salicylic (B10762653) acid derivatives are well-established for their anti-inflammatory and analgesic properties. unair.ac.idcdnsciencepub.comresearchgate.net Preclinical studies in animal models have demonstrated the efficacy of Salicylic acid derivative 1 in mitigating inflammation and pain. For instance, a study on acyl-salicylic acid derivatives showed that compounds with specific substitutions on the benzoyl group exhibited enhanced anti-inflammatory activity compared to the parent compound. unair.ac.id One derivative, O-(4-tert-butylbenzoyl)-salicylic acid, displayed superior analgesic activity with an ED50 of 0.26 mmol/kg in an animal model, which was lower than that of aspirin (B1665792). unair.ac.id

In another study, a novel nitroxide radical with a salicylic acid framework (SANR) was synthesized and shown to have potent analgesic effects in a rat model of radicular low back pain. nih.gov Both acute and repeated administration of SANR resulted in significant pain relief, surpassing the effects of aspirin and the traditional antioxidant Tempol. nih.gov This suggests that combining the anti-inflammatory properties of salicylic acid with the antioxidant effects of a nitroxide radical can lead to synergistic analgesic activity. nih.gov Furthermore, an organoselenium derivative of salicylic acid, 2-hydroxy-5-selenocyanatobenzoic acid, demonstrated significant antinociceptive and anti-inflammatory effects in mice. nih.gov It effectively reduced edema and myeloperoxidase activity, indicating its potential as an anti-inflammatory agent. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antimycobacterial)

Recent research has highlighted the potential of salicylic acid derivatives as antimicrobial agents, with activity against a range of pathogens. nih.govresearchgate.net

Activity against Specific Bacterial Strains (e.g., Staphylococcus species, Mycobacterium tuberculosis)

This compound has shown significant promise in combating challenging bacterial pathogens. A study on nitro-substituted salicylanilides revealed that the presence of a nitro group at position 4 of the salicylic acid core was beneficial for activity against Mycobacterium tuberculosis. nih.govresearchgate.net The most potent compound in this series, 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide, exhibited a minimum inhibitory concentration (MIC) of 2 µM against M. tuberculosis. nih.govresearchgate.net

These 4-nitrosalicylanilides were also effective against various Staphylococcus species. nih.govresearchgate.net Notably, 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide demonstrated a MIC of 0.98 µM against a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.govresearchgate.net Iodinated derivatives of salicylic acid, such as 5-iodo-salicylic acid (5ISA) and 3,5-diiodo-salicylic acid (3,5diISA), have also displayed promising antitubercular activities by disrupting the intrabacterial pH homeostasis of M. tuberculosis. nih.gov

Schiff bases derived from salicylic acid have also been identified as potential antibacterial agents. frontiersin.org One such derivative showed strong antibacterial activity against S. aureus, comparable to the antibiotic ciprofloxacin. frontiersin.org

Potentiation of Antibiotic Effects in Preclinical Models

Beyond their direct antimicrobial effects, some salicylic acid derivatives can enhance the efficacy of existing antibiotics. cdnsciencepub.comnih.gov Salicylic acid itself has been shown to potentiate the effects of certain antibiotics against various bacteria. cdnsciencepub.comnih.gov For example, it can disrupt the outer membrane of bacteria, making them more susceptible to other antimicrobial compounds. cdnsciencepub.com However, it is also important to note that in some cases, salicylic acid can induce antibiotic resistance by activating the multiple antibiotic resistance (mar) operon in bacteria like Escherichia coli. cdnsciencepub.comcdnsciencepub.comnih.gov This highlights the complex interactions between salicylic acid derivatives and bacterial physiology. cdnsciencepub.comnih.gov

Antimalarial Activity in Parasite Models

The emergence of drug-resistant malaria parasites necessitates the development of new therapeutic agents. Salicylic acid derivatives have been investigated for their potential as antimalarials. One study focused on the identification of salicylic acid derivatives as inhibitors of the malarial threonyl tRNA-synthetase (ThrRS), a crucial enzyme for parasite protein synthesis. nih.gov Through virtual screening and enzymatic assays, several salicylic acid-based compounds were identified as potent inhibitors of Plasmodium falciparum ThrRS. nih.gov

In another approach, hybrid compounds containing a 4-aminosalicylic acid moiety were synthesized and evaluated for their antiplasmodial activity. researchgate.net These hybrid molecules displayed significant antimalarial effects compared to 4-aminosalicylic acid alone, with the most potent compound exhibiting an IC50 value of 9.54 nM against the NF54 strain of P. falciparum. researchgate.net However, another study evaluating a series of twelve salicylic acid derivatives found that they did not present significant activity against P. falciparum. brazilianjournals.com.br These mixed results suggest that specific structural modifications are critical for potent antimalarial activity.

Anticancer Activities in In Vitro and Animal Models

Salicylic acid and its derivatives have demonstrated anticancer properties in various preclinical models. oup.comresearchgate.net These compounds can induce apoptosis (programmed cell death) selectively in tumor cells and inhibit tumor growth. oup.com

One proposed mechanism for the anticancer activity of salicylic acid is the inhibition of tumor cell protective catalase, which leads to an increase in reactive oxygen species (ROS) and subsequent apoptosis. oup.com Salicylic acid derivatives have also been shown to inhibit cyclin-dependent kinases (CDKs), enzymes that are crucial for cell cycle progression. spandidos-publications.com For instance, dihydroxybenzoic acid metabolites of salicylic acid were found to inhibit CDK1 activity. spandidos-publications.com

A series of salicylic acid-modified indole (B1671886) trimethoxy-flavone derivatives were synthesized and evaluated for their anti-tumor activities. nih.gov One compound, in particular, exhibited significant anti-proliferative activity against two liver cancer cell lines, HepG-2 and SMMC-7721, with IC50 values of 4.63 µM and 3.11 µM, respectively. nih.gov This compound was also shown to induce apoptosis in a concentration-dependent manner. nih.gov

Inhibition of Tumor Growth in Animal Models

The in vitro anticancer effects of salicylic acid derivatives have been translated into in vivo efficacy in animal models of cancer. researchgate.netnih.govrsc.org For example, 5-aminosalicylic acid was shown to reduce the number of aberrant crypt foci, a precursor to colorectal cancer, by over one-third in a rat model. researchgate.net Both 5-aminosalicylic acid and another derivative, olsalazine (B1677275), effectively reduced tumor number and load in this model. researchgate.net

In a study involving nude mice with pancreatic and brain tumors, a farnesylthiosalicylic acid (FTS) amide derivative significantly inhibited tumor growth. nih.gov This compound demonstrated high efficacy in inhibiting both Ras-GTP (an important signaling protein in cancer) and cell growth. nih.gov Another study on flavonoid salicylate (B1505791) derivatives identified a compound that showed remarkable dose-dependent inhibition of tumor growth in a mouse model of forestomach carcinoma, with efficacy superior to the standard chemotherapy drug 5-fluorouracil. rsc.org

Table of Research Findings for this compound

| Biological Activity | Model System | Key Findings | Citation |

|---|---|---|---|

| Anti-inflammatory | Rat paw edema | Derivatives with benzoyl group substitutions showed higher activity. | unair.ac.id |

| Analgesic | Rat model of radicular low back pain | A nitroxide radical derivative (SANR) showed potent analgesic effects. | nih.gov |

| Antimicrobial | In vitro assays | 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide showed a MIC of 2 µM against M. tuberculosis and 0.98 µM against MRSA. | nih.govresearchgate.net |

| Antimalarial | In vitro P. falciparum culture | A hybrid compound with 4-aminosalicylic acid had an IC50 of 9.54 nM. | researchgate.net |

| Anticancer | Liver cancer cell lines (HepG-2, SMMC-7721) | A modified indole trimethoxy-flavone derivative had IC50 values of 4.63 µM and 3.11 µM. | nih.gov |

| Anticancer | Rat model of colorectal cancer | 5-Aminosalicylic acid reduced aberrant crypt foci by over one-third. | researchgate.net |

| Anticancer | Nude mice with pancreatic and brain tumors | An FTS-amide derivative significantly inhibited tumor growth. | nih.gov |

Modulation of Colorectal Cancer Progression in Preclinical Studies

Salicylic acid derivatives have demonstrated significant potential in modulating the progression of colorectal cancer (CRC) in various preclinical models. These studies highlight the ability of these compounds to influence key cellular processes involved in tumorigenesis, such as cell proliferation, apoptosis (programmed cell death), and the inflammatory environment that often precedes and promotes cancer.

Notably, 5-aminosalicylic acid (5-ASA) and its prodrugs, including olsalazine and balsalazide, have been the subject of extensive research. In rodent models of chemically induced colorectal cancer, both 5-ASA and olsalazine have been shown to effectively reduce tumor number and load. This anti-tumor effect is linked to a decrease in cancer cell proliferation and an increase in apoptosis. For instance, one study in 1,2-dimethylhydrazine-treated rats found that olsalazine decreased the number and volume of tumors by 58.17% and 62.67%, respectively. This was accompanied by a 1.7-fold increase in the number of apoptotic cells and a 42.4% reduction in the cell proliferation rate. Similarly, 5-ASA was reported to reduce the number of aberrant crypt foci, which are early precursors to colon cancer, by over a third in the same model.

The mechanisms underlying these anti-cancer effects are multifaceted. Some salicylates are thought to inhibit the transcription factor nuclear factor kappaB (NF-κB), a key regulator of inflammation and cell survival. Additionally, research suggests that metabolites of salicylic acid can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, providing another pathway for their anti-proliferative effects.

However, the efficacy of these derivatives can vary depending on the specific compound and the preclinical model used. For example, while 5-ASA and olsalazine showed positive results in chemically induced cancer models, some studies using the ApcMin mouse model, a genetic model of intestinal neoplasia, found that 5-ASA was not effective in reducing intestinal tumor number or size in a consistent, dose-responsive manner. This highlights the complexity of translating preclinical findings and the importance of the specific cancer context (e.g., inflammation-associated vs. sporadic).

Below is a table summarizing key findings from preclinical studies on the effects of salicylic acid derivatives on colorectal cancer progression:

| Compound | Animal Model | Key Findings | Reference |

| Olsalazine | 1,2-dimethylhydrazine-treated rats | Decreased tumor number by 58.17% and volume by 62.67%. | |

| Increased apoptosis 1.7-fold and reduced cell proliferation by 42.4%. | |||

| 5-Aminosalicylic acid (5-ASA) | 1,2-dimethylhydrazine-treated rats | Reduced the number of aberrant crypt foci by over one-third. | |

| Reduced tumor number and load, increased apoptosis, and reduced cell proliferation. | |||

| SCID mice with HT-29 colon cancer cell xenografts | Reduced tumor weight and volume by 80-86% after 21 days of treatment. | ||

| Balsalazide | Azoxymethane-injected rats | Reduced aberrant crypt foci formation by 60%. | |

| Min mouse model | Reduced the number of tumors by up to 80% compared to the control group. |

Roles in Plant Physiology and Plant-Pathogen Interactions

Beyond their applications in animal models, salicylic acid and its derivatives are integral to the life of plants, acting as a critical phytohormone. They play a central role in regulating growth, development, and, most notably, in orchestrating defense responses against a wide array of pathogens.

Systemic Acquired Resistance (SAR) Induction and Enhancement

One of the most well-documented roles of salicylic acid in plants is its function as a key signaling molecule in the induction of Systemic Acquired Resistance (SAR). SAR is a long-lasting, broad-spectrum defense mechanism that is activated throughout the plant following an initial localized pathogen attack. This "whole-plant" immunity prepares distant, uninfected parts of the plant for a more rapid and robust defense against subsequent infections.

Exogenous application of salicylic acid or its derivatives can mimic the natural SAR response. Studies have shown that foliar application of certain salicylic acid derivatives can significantly induce disease resistance. For example, in tomato plants, treatment with 5-methoxysalicylic acid has been shown to induce resistance against Alternaria leaf spot. This induced resistance is often correlated with an increase in the endogenous levels of free salicylic acid in the plant tissues. The structure of the salicylic acid derivative is crucial for its activity; derivatives with electron-donating groups, like 5-methoxysalicylic acid, have been found to be more effective at inducing resistance compared to those with electron-withdrawing groups.

The SAR response involves the coordinate activation of a large set of "SAR genes," many of which encode pathogenesis-related (PR) proteins with direct antimicrobial activities, such as β-1,3-glucanases and chitinases.

Modulation of Phytohormone Synthesis (Auxin, Jasmonic Acid)

The signaling pathways of salicylic acid are intricately connected with those of other major phytohormones, creating a complex regulatory network that allows plants to fine-tune their responses to various environmental cues. The most notable interactions are with jasmonic acid (JA) and auxin.

The relationship between salicylic acid and jasmonic acid is often antagonistic. Generally, SA-mediated defenses are effective against biotrophic and hemibiotrophic pathogens (which feed on living tissue), while JA-dependent responses are crucial for defense against necrotrophic pathogens (which kill host tissue and feed on the remains) and herbivorous insects. This antagonism allows the plant to prioritize the most appropriate defense strategy. For instance, the activation of SA signaling can suppress the JA pathway, and vice versa. This crosstalk is mediated by complex molecular interactions, where components of one pathway can inhibit the synthesis or signaling of the other. For example, the transcription factor MYC2, a key component in JA signaling, can activate the expression of genes that inhibit the synthesis of salicylic acid.

Salicylic acid also interacts with the auxin signaling pathway. Auxins are critical for a wide range of developmental processes, including root growth. The interplay between SA and auxin is complex and can be both synergistic and antagonistic depending on the context. For instance, some studies have shown that JA can induce the expression of auxin synthase genes, thereby linking the defense and growth pathways.

Impact on Agricultural Productivity in Model Plants

The ability of salicylic acid derivatives to enhance plant defense and stress tolerance has significant implications for agricultural productivity. By bolstering a plant's natural defenses, these compounds can help protect crops from diseases, potentially reducing the need for traditional pesticides.

These improvements in productivity are linked to a range of physiological effects, including enhanced photosynthesis, better nutrient uptake, and improved tolerance to abiotic stresses like drought, salinity, and extreme temperatures.

Antiviral Properties in In Vitro and Animal Models

In addition to their roles in cancer and plant biology, salicylic acid and its derivatives have been investigated for their antiviral properties. While salicylic acid itself is well-known for activating antiviral defense mechanisms in plants, its direct antiviral effects in animal systems are less characterized. However, its famous derivative, acetylsalicylic acid (aspirin), has shown efficacy against several RNA viruses, including influenza A.

Recent research has explored the potential of novel synthetic derivatives of salicylic acid as antiviral agents. One such study developed an ester conjugate of telmisartan (B1682998) (an angiotensin II receptor blocker) and salicylic acid. This new compound, referred to as DDABT1, was tested for its activity against the Chikungunya virus (CHIKV), an RNA virus that causes fever and severe joint pain.

In in vitro studies using cell cultures, DDABT1 demonstrated potent anti-CHIKV activity, with a half-maximal inhibitory concentration (IC50) of 14.53 µM. The compound was effective at inhibiting the virus at early stages of infection. Furthermore, in animal models of inflammation, which is a key symptom of Chikungunya infection, DDABT1 was more effective at reducing inflammation than either salicylic acid or telmisartan alone. These findings suggest that hybrid molecules incorporating a salicylic acid moiety could be a promising strategy for developing new antiviral therapies that can simultaneously target the virus and the associated inflammation.